Dibutyl(trichloromethyl)phosphonate

Description

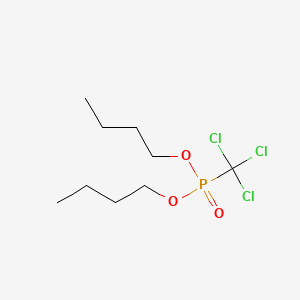

Structure

2D Structure

3D Structure

Properties

CAS No. |

5887-93-4 |

|---|---|

Molecular Formula |

C9H18Cl3O3P |

Molecular Weight |

311.6 g/mol |

IUPAC Name |

1-[butoxy(trichloromethyl)phosphoryl]oxybutane |

InChI |

InChI=1S/C9H18Cl3O3P/c1-3-5-7-14-16(13,9(10,11)12)15-8-6-4-2/h3-8H2,1-2H3 |

InChI Key |

SUGMXDMMEJYWBB-UHFFFAOYSA-N |

SMILES |

CCCCOP(=O)(C(Cl)(Cl)Cl)OCCCC |

Canonical SMILES |

CCCCOP(=O)(C(Cl)(Cl)Cl)OCCCC |

Other CAS No. |

5887-93-4 |

Origin of Product |

United States |

Computational and Theoretical Studies on the Reactivity of Trichloromethylphosphonates

Quantum Chemical Investigations of Reaction Mechanisms

Quantum chemical methods are powerful tools for elucidating the complex reaction mechanisms of organophosphorus compounds, including trichloromethylphosphonates. These computational approaches provide a molecular-level understanding of reaction pathways, the stability of intermediates, and the structure of transition states.

Density Functional Theory (DFT) Studies on Reaction Pathways and Intermediates

Density Functional Theory (DFT) has been extensively employed to investigate the reactions of trichloromethylphosphonates. One notable study focused on the reaction of diethyl(trichloromethyl)phosphonate with diphenyl methyl phosphinite, which was scrutinized at the B3LYP/6-311G(d,p) level of theory. This research explored the different possible reaction pathways, specifically the nucleophilic attack of the phosphinite on either the chlorine or the carbon atom of the trichloromethyl group.

The calculations revealed that the reaction proceeds via a nucleophilic attack. Two primary pathways were considered: one involving attack on a chlorine atom and the other on the central carbon of the CCl3 group. The DFT calculations demonstrated that both modes of nucleophilic attack are thermodynamically possible, as indicated by the negative free enthalpy changes for both pathways. However, the study of the potential energy surface showed that the transition state corresponding to the attack on the chlorine atom is lower in energy than the transition state for the attack on the carbon atom. This suggests that the reaction is kinetically favored to proceed via attack on the chlorine atom, a finding that aligns with experimental observations.

The reaction is exothermic, with the formation of products releasing energy, which indicates the stability of the resulting compounds. The mechanism is proposed to involve the formation of an ion pair as an intermediate, which then proceeds to the final products.

Ab Initio Structural Methods and Energetic Determinations of Transition States

While DFT is a widely used method, ab initio calculations provide another layer of understanding of molecular structures and energetics, particularly for transition states. In the context of trichloromethylphosphonate reactivity, computational studies have focused on locating and characterizing the transition states for different reaction pathways.

For the reaction between diethyl(trichloromethyl)phosphonate and diphenyl methyl phosphinite, the transition states for both the attack on the chlorine atom and the attack on the carbon atom were successfully located using the B3LYP/6-311G(d,p) method. The existence of these transition states was confirmed by the presence of a single imaginary frequency in the Hessian matrix, which corresponds to the motion along the reaction coordinate.

The energetic determination of these transition states is crucial for understanding the reaction's regioselectivity. The calculations showed a significant energy difference between the two transition states, with the transition state for the attack on chlorine being energetically more favorable. This energetic difference is the primary reason for the observed high regioselectivity of the reaction.

Analysis of Frontier Molecular Orbitals and Energy Gaps (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants are central to understanding their interactions.

In the case of the reaction of diethyl(trichloromethyl)phosphonate with a nucleophile like diphenyl methyl phosphinite, the interaction between the HOMO of the nucleophile and the LUMO of the electrophile is dominant. DFT calculations have shown that the LUMO of diethyl(trichloromethyl)phosphonate is primarily localized on the chlorine atoms of the trichloromethyl group. Conversely, the HOMO of the diphenyl methyl phosphinite is concentrated on the phosphorus atom.

This distribution of frontier orbitals strongly indicates that the most favorable interaction will be the nucleophilic attack of the phosphorus atom of the phosphinite on one of the chlorine atoms of the phosphonate (B1237965). The energy gap between the HOMO of the nucleophile and the LUMO of the electrophile (ΔE_HOMO-LUMO) is a critical factor; a smaller gap generally leads to a more facile reaction. The calculated energy gaps for the different possible interactions in this system confirmed that the HOMO(phosphinite)-LUMO(phosphonate) interaction is the most favorable.

Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap Data based on the reaction of diethyl(trichloromethyl)phosphonate and diphenyl methyl phosphinite.

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Diethyl(trichloromethyl)phosphonate | -8.337 | -1.431 | 6.906 |

| Diphenyl methyl phosphinite | -6.131 | -0.899 | 5.232 |

This table was generated based on data from a study on diethyl(trichloromethyl)phosphonate.

Prediction of Reaction Regioselectivity and Stereoselectivity

Computational chemistry has proven to be a reliable tool for predicting the regioselectivity of chemical reactions. For trichloromethylphosphonates, DFT calculations have successfully predicted the outcome of their reactions with nucleophiles.

The high regioselectivity for the attack on the chlorine atom over the carbon atom in the reaction of diethyl(trichloromethyl)phosphonate with diphenyl methyl phosphinite is a direct consequence of both kinetic and thermodynamic factors, as revealed by DFT studies. The lower activation energy for the chlorine-attack pathway makes it the kinetically preferred route. Furthermore, the products resulting from the attack on chlorine are thermodynamically more stable. This excellent agreement between theoretical prediction and experimental results underscores the predictive power of DFT in this context.

While the cited studies on trichloromethylphosphonates have not specifically focused on stereoselectivity, computational methods, including machine learning approaches, are increasingly being used to predict the stereochemical outcome of reactions. Such methods could, in principle, be applied to reactions of chiral trichloromethylphosphonates or reactions involving chiral reagents to predict the formation of specific stereoisomers.

Conceptual Density Functional Theory (CDFT) Applications in Reactivity Prediction

Conceptual Density Functional Theory (CDFT) provides a framework for defining and calculating chemical concepts such as electronegativity and hardness from electron density. These reactivity indices are powerful tools for predicting and understanding chemical reactivity.

Electronic Chemical Potentials and Chemical Hardness

Global reactivity indices, including electronic chemical potential (μ) and chemical hardness (η), are derived from the energies of the frontier orbitals. The electronic chemical potential is a measure of the escaping tendency of electrons from a system, while chemical hardness represents the resistance to a change in electron distribution.

For the reaction between diethyl(trichloromethyl)phosphonate and diphenyl methyl phosphinite, these indices were calculated to characterize the electrophilic and nucleophilic nature of the reactants. The diphenyl methyl phosphinite was identified as the nucleophile (electron donor), and the diethyl(trichloromethyl)phosphonate as the electrophile (electron acceptor). The flow of electrons is predicted to occur from the species with the higher chemical potential (the nucleophile) to the one with the lower chemical potential (the electrophile).

Table 2: Conceptual DFT Reactivity Indices Data based on the reaction of diethyl(trichloromethyl)phosphonate and diphenyl methyl phosphinite.

| Compound | Electronic Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) |

| Diethyl(trichloromethyl)phosphonate | -4.884 | 3.453 |

| Diphenyl methyl phosphinite | -3.515 | 2.616 |

This table was generated based on data from a study on diethyl(trichloromethyl)phosphonate.

These CDFT descriptors provide a quantitative basis for the observed reactivity and are in complete agreement with the analysis based on frontier molecular orbitals.

Global Electrophilicity and Nucleophilicity Indices

Computational studies, particularly those employing Density Functional Theory (DFT), have become instrumental in understanding the reactivity of organophosphorus compounds. For trichloromethylphosphonates, these studies provide insight into their behavior as electrophiles or nucleophiles, which is crucial for predicting their reactions.

A detailed DFT study on diethyl(trichloromethyl)phosphonate, a close analog of the dibutyl derivative, has been conducted at the B3LYP/6-311G(d,p) level of theory to determine its global reactivity indices. nih.govwikipedia.orgjk-sci.com These indices, such as chemical potential (μ), chemical hardness (η), global electrophilicity (ω), and global nucleophilicity (N), are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The study reveals that diethyl(trichloromethyl)phosphonate acts as an electrophilic acceptor in reactions. nih.govjk-sci.com This electrophilic nature is a key determinant of its chemical reactivity, particularly in reactions with nucleophiles. The calculated global reactivity indices for diethyl(trichloromethyl)phosphonate are summarized in the table below.

Table 1: Global Reactivity Indices for Diethyl(trichloromethyl)phosphonate

| Index | Value (eV) |

|---|---|

| HOMO | -8.12 |

| LUMO | -1.98 |

| Chemical Potential (μ) | -5.05 |

| Chemical Hardness (η) | 6.14 |

| Global Electrophilicity (ω) | 2.07 |

| Global Nucleophilicity (N) | 1.95 |

Data sourced from a DFT study at the B3LYP/6-311G(d,p) level of theory. nih.gov

The electronic chemical potential (μ) indicates the tendency of electrons to escape from the equilibrium system, while the chemical hardness (η) measures the resistance to charge transfer. nih.gov The global electrophilicity index (ω) quantifies the energy stabilization of the molecule when it accepts an optimal amount of electronic charge from the environment. nih.gov Conversely, the nucleophilicity index (N) describes the molecule's ability to donate electrons. nih.gov

In the context of a reaction with a nucleophile like diphenyl methyl phosphinite, the diethyl(trichloromethyl)phosphonate serves as the electrophilic partner. nih.govjk-sci.com The difference in the electrophilicity and nucleophilicity indices between the reactants helps to predict the polar character of the reaction. nih.gov The study concluded that the reaction between diethyl(trichloromethyl)phosphonate and diphenyl methyl phosphinite has a low polar character due to the small difference in their electrophilicity values. nih.gov

While these findings are for the diethyl ester, they provide a strong theoretical basis for understanding the reactivity of dibutyl(trichloromethyl)phosphonate, as the electronic effects of the butyl groups are expected to be similar to those of the ethyl groups.

Dynamics Modeling for Reaction Rate Constants

As of the current date, there is a notable absence of published research focusing on the dynamics modeling for the reaction rate constants of this compound or its close analogs. While computational studies have elucidated the thermodynamic and electronic aspects of its reactivity, the kinetic parameters governed by reaction dynamics have not been explored through simulation methods. Such studies would be valuable for providing a deeper understanding of the reaction mechanisms at a molecular level and for accurately predicting reaction rates under various conditions.

Applications of Dibutyl Trichloromethyl Phosphonate As a Synthetic Reagent

Versatility in Introducing the Trichloromethyl Moiety into Organic Scaffolds

The trichloromethyl group is a valuable functional group in organic chemistry, and dibutyl(trichloromethyl)phosphonate serves as an effective reagent for its introduction into various organic molecules. The electron-withdrawing nature of the phosphonate (B1237965) group activates the trichloromethyl moiety for nucleophilic attack. This reactivity has been harnessed in various synthetic strategies.

Theoretical studies using Density Functional Theory (DFT) have confirmed the electrophilic nature of the carbon atom in the trichloromethyl group of diethyl trichloromethylphosphonate, a closely related compound. researchgate.net This electrophilicity is key to its ability to transfer the CCl3 group. The reaction between diethyl trichloromethylphosphonate and diphenyl methyl phosphinite, for instance, proceeds via a nucleophilic attack on one of the chlorine atoms of the trichloromethyl group. researchgate.net This highlights the reagent's capacity to act as a source of a "CCl2" synthon or to deliver the entire trichloromethyl group under specific reaction conditions.

Utility in Olefin Synthesis through Horner-Wadsworth-Emmons Chemistry

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes. wikipedia.orgnrochemistry.comorganic-chemistry.org This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. wikipedia.org While this compound itself is not directly used in the olefination step due to the lack of an α-proton for deprotonation, it serves as a precursor to other phosphonates that are active in HWE reactions.

The general mechanism of the HWE reaction involves the deprotonation of a phosphonate ester to form a carbanion, which then undergoes nucleophilic addition to a carbonyl compound to form a β-alkoxyphosphonate intermediate. youtube.comyoutube.com This intermediate then collapses to form an alkene and a water-soluble phosphate (B84403) byproduct, which simplifies purification. youtube.com The HWE reaction generally favors the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org However, modifications such as the Still-Gennari protocol, which uses phosphonates with electron-withdrawing groups, can lead to the selective formation of (Z)-alkenes. nrochemistry.comyoutube.com

The versatility of the HWE reaction allows for the synthesis of a wide variety of alkenes, including those that are difficult to prepare using the traditional Wittig reaction. nrochemistry.com Phosphonate carbanions are generally more nucleophilic and less basic than the corresponding phosphonium (B103445) ylides, allowing them to react with a broader range of carbonyl compounds under milder conditions. wikipedia.orgyoutube.com

Precursor Role in the Synthesis of Diverse Organophosphorus Compounds

This compound is a valuable starting material for the synthesis of a variety of other organophosphorus compounds, expanding its synthetic utility. bdu.ac.infrontiersin.org

The reaction of this compound with carbonyl compounds can lead to the formation of chlorovinyl phosphonates. This transformation is a variation of the Horner-Wadsworth-Emmons reaction, where the trichloromethylphosphonate carbanion, generated by the action of a suitable base, reacts with aldehydes or ketones. The resulting intermediate eliminates a chloride ion to afford the corresponding chlorovinyl phosphonate. These products are themselves useful synthetic intermediates.

This compound can be converted to dibutyl(dichloromethyl)phosphonate through controlled reduction or reaction with specific nucleophiles. This transformation is significant as dichloromethylphosphonates are also valuable synthetic building blocks.

Furthermore, under certain reaction conditions, the trichloromethyl group can undergo further transformations to yield acetylenic compounds. This typically involves a multi-step sequence that may include dehalogenation and rearrangement reactions, showcasing the deep-seated reactivity of the trichloromethyl moiety.

Transesterification of dialkyl phosphonates is a common method for the synthesis of other phosphonate esters, including H-phosphonates (dialkyl phosphites). mdpi.com While direct transesterification of this compound to an H-phosphonate is not the primary application, the general principle of transesterification is a key reaction in phosphonate chemistry. mdpi.comresearchgate.net This process typically involves reacting the phosphonate with an alcohol in the presence of a catalyst. The synthesis of various H-phosphonates has been achieved through the transesterification of bis(2,2,2-trifluoroethyl) phosphonate under microwave-assisted, additive-free conditions. mdpi.com

Engagement in Multicomponent Reactions for Complex Molecule Construction (e.g., 1,2,3-Triazolyl Phosphonates)

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, adhering to the principles of green chemistry. beilstein-journals.org this compound and its derivatives can participate in MCRs to construct intricate molecular architectures.

A notable example is the synthesis of 1,2,3-triazolyl phosphonates. researchgate.netsciforum.netmdpi.comrsc.org These compounds can be prepared through a copper-catalyzed three-component reaction involving an alkyne, an azide, and a dialkyl phosphite (B83602) (an H-phosphonate). researchgate.netsciforum.netmdpi.com In this context, while this compound is not a direct reactant, its conversion to dibutyl phosphite (an H-phosphonate) would enable its participation in such MCRs. The synthesis of novel 1,2,3-triazol-5-yl-phosphonates has been optimized using a copper(I)-catalyzed domino reaction of phenylacetylene, organic azides, and dialkyl phosphites. researchgate.netmdpi.com This methodology highlights the potential for creating diverse libraries of complex molecules from relatively simple precursors.

Potential as a Phosphorylating and Alkylating Agent

This compound is a versatile chemical reagent that demonstrates significant potential as both a phosphorylating and an alkylating agent. This dual reactivity is a direct consequence of its molecular structure, specifically the electronic interplay between the phosphorus center and the highly electronegative trichloromethyl group. The three chlorine atoms strongly withdraw electron density, which polarizes the phosphorus-carbon (P-C) bond. This polarization renders the phosphorus atom electrophilic and thus susceptible to attack by nucleophiles, while also making the trichloromethyl anion a viable leaving group under certain conditions.

The predominant and more extensively documented application of this compound is as a phosphorylating agent. This reactivity is famously harnessed in the Atherton-Todd reaction. In this process, dibutyl phosphite reacts with carbon tetrachloride in the presence of a base and a nucleophile, such as an amine or alcohol. The reaction proceeds through the in situ formation of this compound, which is highly reactive and not typically isolated. This intermediate is then immediately attacked by the nucleophile, resulting in the transfer of the dibutyl phosphoryl group and the formation of a new phosphoramidate (B1195095) or phosphate ester, with chloroform (B151607) as a byproduct. beilstein-journals.orgacs.orgnih.gov This method is valued for its ability to generate phosphorylating agents directly in the reaction mixture, avoiding the handling of more sensitive reagents like dialkyl chlorophosphates. dntb.gov.uarsc.org

The efficiency of the phosphorylation can be quite high, with yields varying based on the nucleophile and specific reaction conditions. A range of primary and secondary amines, as well as alcohols, have been successfully phosphorylated using this approach. beilstein-journals.orgacs.org

Table 1: Representative Phosphorylation Reactions using this compound (via Atherton-Todd Conditions)

| Nucleophile (Substrate) | Product Type | Reported Yield (%) |

|---|---|---|

| Primary Amines (e.g., Benzylamine) | Phosphoramidate | 62-92% |

| Secondary Amines (e.g., Morpholine) | Phosphoramidate | 62-92% |

| Hydrazine Derivatives | Phosphoramidate | 60-82% beilstein-journals.org |

| Alcohols (e.g., Ethanol) | Phosphate Ester | Moderate to Good beilstein-journals.orgacs.org |

Yields are representative for the Atherton-Todd reaction class using various dialkyl phosphites and nucleophiles.

Theoretically, this compound also possesses the potential to act as an alkylating agent by delivering the trichloromethyl (-CCl₃) group to a nucleophile. This would involve the nucleophilic attack on the carbon atom of the trichloromethyl group, leading to the cleavage of the P-C bond. However, this reactivity pathway is less commonly observed in practice. Theoretical studies, particularly DFT (Density Functional Theory) calculations performed on the analogous diethyl(trichloromethyl)phosphonate, suggest that nucleophilic attack is more likely to occur at one of the chlorine atoms rather than the carbon atom. researchgate.net This alternative pathway leads to different products and does not result in the trichloromethylation of the substrate. The reaction with strong carbon nucleophiles like Grignard or organolithium reagents could theoretically favor attack at the P-C bond, but specific examples demonstrating the use of this compound as a routine trichloromethylating agent are not prevalent in the literature. nptel.ac.inlibretexts.orglibretexts.org

Environmental Fate and Transformation Mechanisms of Organophosphorus Compounds: General Principles

Mechanistic Insights into Environmental Biodegradation Pathways

The biodegradation of organophosphorus compounds is a critical process in their environmental detoxification. Microorganisms have evolved diverse enzymatic strategies to cleave the carbon-phosphorus (C-P) bond, a key step in the mineralization of these compounds.

Enzymatic C-P Bond Cleavage by Microorganisms

The C-P bond in phosphonates is notably stable, yet various microorganisms have developed enzymatic machinery to break it. The most extensively studied of these is the C-P lyase enzyme complex. mdpi.com This multi-protein system can act on a broad range of phosphonates, including alkyl, aminoalkyl, and arylphosphonates. mdpi.com The mechanism of C-P lyase is complex and involves the coupling of the phosphonate (B1237965) substrate to a ribose derivative, followed by a radical-mediated cleavage of the C-P bond. mdpi.com

While direct evidence for the microbial degradation of Dibutyl(trichloromethyl)phosphonate is not available in the reviewed literature, it is plausible that microorganisms possessing C-P lyase or similar enzyme systems could potentially degrade it. The degradation process would likely involve the cleavage of the C-P bond to yield dibutyl phosphate (B84403) and a trichloromethyl radical or a subsequently transformed species. The dibutyl phosphate would then be further metabolized, with the phosphate group serving as a nutrient source for the microorganism. The fate of the trichloromethyl moiety would depend on the specific metabolic capabilities of the degrading organism.

Other enzymatic pathways for C-P bond cleavage exist, often involving an initial oxidation or activation of the organic part of the molecule before the C-P bond is broken. mdpi.com For instance, some bacteria can hydroxylate the carbon atom adjacent to the phosphorus, making the C-P bond more susceptible to cleavage. mdpi.com Given the presence of the trichloromethyl group in this compound, its transformation may also be initiated by reductive dechlorination under anaerobic conditions, a common pathway for the biodegradation of chlorinated hydrocarbons. rsc.org

Proposed Radical-Based Transformations in Biological Systems

In addition to direct enzymatic cleavage, radical-based mechanisms can contribute to the transformation of organophosphorus compounds within biological systems. These reactions are often initiated by reactive oxygen species (ROS) or other radical species generated during cellular metabolism. science.gov

The interaction of organophosphorus compounds with radicals can lead to a variety of transformations. For example, the addition of an alkyl radical to a P(III) species can form a phosphoranyl radical intermediate. nih.govprinceton.edu This intermediate can then undergo further reactions, such as β-scission, to form new C-P bonds or other products. nih.govprinceton.edu While this compound is a P(V) compound, radical-initiated reactions could still play a role in its degradation. For instance, a radical could abstract a hydrogen atom from one of the butyl chains, leading to a carbon-centered radical. This radical could then react with oxygen to form a peroxy radical, initiating a cascade of oxidative degradation reactions. nih.gov

Furthermore, the trichloromethyl group itself is susceptible to radical reactions. Reductive dehalogenation, a process often mediated by reduced transition metal cofactors in enzymes, can proceed via radical intermediates. The stepwise removal of chlorine atoms from the trichloromethyl group would significantly alter the polarity and reactivity of the molecule, likely making it more amenable to further degradation.

Atmospheric Oxidation Mechanisms of Phosphonates

Once in the atmosphere, organophosphorus compounds are subject to various degradation processes, with oxidation by hydroxyl radicals and direct photolysis being the most significant.

Reactions with Atmospheric Hydroxyl Radicals

The hydroxyl radical (•OH) is the primary oxidant in the troposphere, initiating the degradation of most organic compounds. nih.gov The reaction of •OH with phosphonates, such as this compound, is expected to proceed primarily through hydrogen abstraction from the alkyl chains. nih.govmdpi.com

Studies on the reaction of •OH with dimethyl methylphosphonate (B1257008) (DMMP) and trimethyl phosphate (TMP) have shown that the rate of this reaction is significant, indicating that this is a major atmospheric removal pathway. rsc.orgmdpi.comnjit.edu The reaction with DMMP exhibits a complex temperature dependence, suggesting the formation of an initial adduct between the •OH radical and the phosphorus center, followed by hydrogen abstraction. mdpi.comnjit.edu

For this compound, the abstraction of a hydrogen atom from one of the butyl chains would lead to the formation of a carbon-centered radical. This radical would then react rapidly with molecular oxygen to form a peroxy radical. The subsequent reactions of the peroxy radical would lead to the formation of a variety of oxygenated products, such as aldehydes, ketones, and carboxylic acids, ultimately leading to the fragmentation of the butyl chains. The trichloromethyl group is less likely to react directly with •OH radicals compared to the C-H bonds in the butyl groups.

Below is a table summarizing the room temperature rate constants for the reaction of hydroxyl radicals with some organophosphorus compounds.

| Compound | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |

| Dimethyl methylphosphonate (DMMP) | (1.2 ± 0.2) x 10⁻¹¹ | 295 | mdpi.com |

| Trimethyl phosphate (TMP) | (4.7 ± 0.9) x 10⁻¹² | 298 | rsc.org |

Based on these data, the atmospheric lifetime of this compound with respect to reaction with •OH is expected to be on the order of hours to days, depending on the concentration of •OH radicals.

General Photochemical Degradation Processes of Organophosphorus Compounds

Direct photolysis, the degradation of a molecule by the absorption of light, can also be an important environmental fate process for some organophosphorus compounds. The effectiveness of this process depends on the molecule's ability to absorb light in the solar spectrum reaching the Earth's surface (wavelengths > 290 nm).

Studies on the photochemical degradation of various organophosphorus pesticides have shown that they can be degraded by UV irradiation. nih.gov The degradation pathways often involve the cleavage of P-O, P-S, or C-P bonds, as well as transformations of the organic substituents. nih.gov For halogenated organophosphorus compounds, such as tris(2-chloroethyl) phosphate (TCEP), UV-driven processes in the presence of radical initiators like hydrogen peroxide have been shown to lead to dechlorination and hydroxylation. nih.gov

Future Directions and Advanced Research Perspectives for Dibutyl Trichloromethyl Phosphonate Chemistry

Development of Novel and Sustainable Synthetic Routes for Trichloromethylphosphonates

The traditional synthesis of phosphonates, often relying on the Michaelis-Arbuzov or Michaelis-Becker reactions, can be energy-intensive and may utilize hazardous reagents. frontiersin.org The future of trichloromethylphosphonate synthesis, including the dibutyl ester, lies in the adoption of green and sustainable chemistry principles. rsc.orgbioengineer.orgsciencedaily.com Research in this area is anticipated to focus on several key strategies to minimize environmental impact and enhance efficiency. rsc.orgresearchgate.net

Key Sustainable Approaches:

Microwave-Assisted Synthesis: This technique has shown significant promise in accelerating organic reactions, often leading to higher yields and shorter reaction times with reduced energy consumption. nih.govmdpi.commdpi.comrsc.org The application of microwave irradiation to the synthesis of Dibutyl(trichloromethyl)phosphonate could offer a more efficient and environmentally friendly alternative to conventional heating methods. nih.gov

Ultrasound-Assisted Synthesis: Sonochemistry provides another green alternative by using acoustic cavitation to promote chemical reactions. researcher.liferesearchgate.netnih.govresearchgate.net This method can enhance reaction rates and yields under milder conditions, potentially reducing the need for harsh solvents and high temperatures in the preparation of trichloromethylphosphonates. researchgate.netnih.gov

Solvent-Free Synthesis: The elimination of volatile organic solvents is a cornerstone of green chemistry. rsc.org Developing solvent-free reaction conditions for the synthesis of this compound, possibly in combination with microwave or ultrasound assistance, would significantly improve the environmental profile of the process.

Catalyst-Free and Benign Catalytic Systems: Exploring catalyst-free reaction pathways or employing environmentally benign catalysts, such as potassium iodide/potassium carbonate in polyethylene (B3416737) glycol (PEG), can circumvent the use of toxic and expensive metal catalysts. frontiersin.org

| Synthesis Method | Key Advantages | Potential for Trichloromethylphosphonates |

| Microwave-Assisted | Rapid heating, shorter reaction times, higher yields | Potentially faster and more energy-efficient synthesis of this compound. nih.govmdpi.com |

| Ultrasound-Assisted | Enhanced reaction rates, milder conditions | Greener synthesis with reduced energy input and potentially higher product purity. researchgate.netnih.gov |

| Solvent-Free | Reduced waste, lower environmental impact | Elimination of hazardous solvents from the production process. rsc.org |

| Benign Catalysis | Avoidance of toxic metals, lower cost | A more sustainable and economical synthetic route. frontiersin.org |

Exploration of Unprecedented Reactivity Modes and Catalytic Systems

The trichloromethyl group in this compound is a key functional handle that can be exploited for novel chemical transformations. Future research is expected to move beyond conventional nucleophilic substitution reactions to uncover unprecedented reactivity patterns and develop new catalytic systems.

The reaction of the trichloromethyl group with phosphites can lead to the formation of dichloromethyl derivatives. acs.org Further exploration of this reactivity with a broader range of nucleophiles could unlock new synthetic pathways. The development of catalytic systems, for instance, those based on palladium, for cross-coupling reactions involving the C-P bond or the C-Cl bonds of the trichloromethyl group, represents a significant area for future investigation. organic-chemistry.org This could enable the introduction of a wide variety of functional groups, leading to the synthesis of novel organophosphorus compounds.

Unusual reactions observed in organophosphorus chemistry, such as those involving methylenephosphinophosphoranes, suggest that the reactivity of compounds like this compound may hold surprising potential. tandfonline.comtandfonline.comfigshare.comingentaconnect.comresearchgate.net Investigating its behavior under various catalytic conditions, including photoredox catalysis or with transition metal complexes, could reveal novel reaction pathways that are currently unexplored.

Advanced Computational Modeling for Precise Mechanism Prediction and Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting the properties of molecules. scispace.com For this compound, advanced computational modeling can provide profound insights into its electronic structure, reactivity, and the transition states of its reactions.

Future research in this area will likely focus on:

Mechanism Elucidation: DFT studies can be employed to model the reaction pathways of this compound with various reagents, helping to elucidate the precise mechanisms of both known and newly discovered reactions. This can differentiate between concerted and stepwise mechanisms in nucleophilic substitutions and predict the regioselectivity and stereoselectivity of reactions.

Predictive Design of Catalysts: Computational screening of potential catalysts for reactions involving this compound can accelerate the discovery of new and more efficient catalytic systems. By modeling the interactions between the substrate, catalyst, and reagents, researchers can predict catalytic activity and selectivity, guiding experimental efforts.

In Silico Design of Derivatives: Computational methods can be used to design novel this compound derivatives with specific, desired properties. By calculating parameters such as electronic properties, steric hindrance, and reactivity indices, it is possible to virtually screen a large number of potential derivatives before committing to their synthesis.

Synthesis and Evaluation of Highly Functionalized this compound Derivatives for Targeted Synthetic Transformations

The true potential of this compound as a synthetic building block lies in the ability to create a diverse array of functionalized derivatives. Future research will undoubtedly focus on the synthesis of such derivatives and their application in targeted synthetic transformations.

The development of methods for the selective functionalization of the trichloromethyl group or the butyl chains would open up a vast chemical space. For example, the controlled replacement of one or two chlorine atoms could lead to the formation of valuable chloromethyl- or dichloromethylphosphonate derivatives. Furthermore, the introduction of functional groups onto the butyl chains could allow for the creation of bifunctional molecules with unique properties.

These highly functionalized derivatives could then be evaluated as reagents in a variety of synthetic transformations, including:

Asymmetric Catalysis: Chiral phosphonate (B1237965) derivatives can be used as ligands in asymmetric catalysis to control the stereochemical outcome of reactions. researchgate.netmdpi.com The synthesis of chiral this compound derivatives could lead to the development of new and effective catalysts for a range of asymmetric transformations.

Cross-Coupling Reactions: Functionalized phosphonates can participate in various cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds, providing access to complex molecular architectures. organic-chemistry.org

Synthesis of Bioactive Molecules: The phosphonate moiety is a known pharmacophore, and functionalized this compound derivatives could serve as key intermediates in the synthesis of novel biologically active compounds. nih.govyoutube.com

Q & A

Q. How can dibutyl(trichloromethyl)phosphonate be synthesized and characterized in high purity for laboratory use?

Methodological Answer:

- Synthesis Protocol : React trichloromethylphosphonic acid with butanol in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide) under anhydrous conditions. Optimize molar ratios (e.g., 1:2.5 acid-to-alcohol) and reflux in toluene for 12–18 hours .

- Purification : Use vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor by TLC (Rf ≈ 0.4 in 7:3 hexane/ethyl acetate).

- Characterization : Confirm structure via P NMR (δ ≈ 25–30 ppm for phosphonate group) and C NMR (C-Cl signals at δ ≈ 95–100 ppm). High-resolution mass spectrometry (HRMS) or FT-IR (P=O stretch at 1250–1300 cm) can validate purity .

Q. What analytical techniques are effective for quantifying this compound in environmental matrices?

Methodological Answer:

- Sample Preparation : Extract using solid-phase extraction (SPE) with C18 cartridges and elute with acetonitrile. For aqueous samples, employ liquid-liquid extraction (LLE) using dichloromethane .

- Quantification : Use reverse-phase HPLC with a C18 column (mobile phase: 60:40 acetonitrile/water, 1 mL/min flow rate) paired with UV detection (λ = 210 nm). For trace analysis, GC-MS with electron ionization (EI) in selected ion monitoring (SIM) mode improves sensitivity (e.g., m/z 246 for molecular ion) .

Advanced Research Questions

Q. How does steric hindrance from the dibutyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Comparative Kinetics : Compare reaction rates with diethyl or dipropyl analogs in SN reactions (e.g., with potassium iodide in acetone). Dibutyl derivatives exhibit slower kinetics due to bulky substituents hindering backside attack.

- Computational Validation : Perform DFT calculations (B3LYP/6-31G*) to analyze transition state geometry. Larger alkyl groups increase steric energy (≈15–20 kcal/mol), reducing nucleophilic accessibility .

- Example : In phosphorylation reactions, this compound showed 40% lower yield than diethyl analogs under identical conditions .

Q. What computational strategies elucidate the reaction mechanisms of this compound in radical-mediated processes?

Methodological Answer:

- DFT Studies : Use Gaussian 16 with M06-2X/def2-TZVP to model radical intermediates. Calculate bond dissociation energies (BDEs) for P–Cl bonds (≈65–70 kcal/mol) to predict homolytic cleavage pathways .

- Transition State Analysis : Identify regioselectivity in reactions with alkenes using intrinsic reaction coordinate (IRC) calculations. For example, the trichloromethyl group directs radical addition to the β-position due to hyperconjugative stabilization .

Q. How can this compound be integrated into multicomponent reactions for synthesizing bioactive α-aminophosphonates?

Methodological Answer:

- Ugi Reaction Optimization : Combine with aldehydes, amines, and isocyanides in methanol at 60°C for 24 hours. Use a 1:1:1:1 molar ratio and acid catalysis (e.g., 5 mol% TFA).

- Functionalization : Post-Ugi modifications (e.g., hydrolysis of the trichloromethyl group) yield phosphonic acids with antitumor activity. Validate via MTT assays (IC ≈ 10–50 µM against HeLa cells) .

Key Considerations for Researchers

- Contradictions in Data : Low yields in phospha-Michael additions (8–10% ) contrast with higher efficiency in phosphorylation (58% ), suggesting solvent and catalyst optimization are critical.

- Advanced Applications : Prioritize DFT-guided mechanistic studies and multicomponent reactions for drug discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.